1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Carboxamide Moiety: The carboxamide group is introduced through the reaction of the pyridazine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
Scientific Research Applications
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Uniqueness
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring and the presence of both chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H10Cl3N3O2 |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H10Cl3N3O2/c18-10-1-4-12(5-2-10)23-8-7-15(24)16(22-23)17(25)21-14-9-11(19)3-6-13(14)20/h1-9H,(H,21,25) |
InChI Key |
JSDKGZYCBZOPHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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